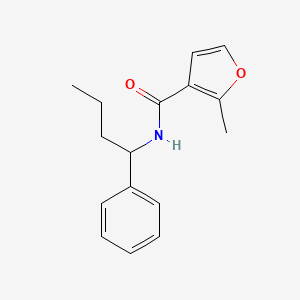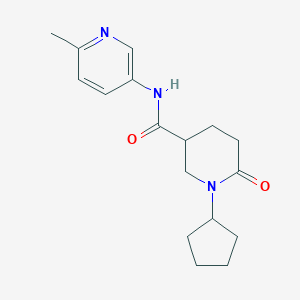![molecular formula C23H22O6S B6009394 benzyl 4-{[(4-methoxy-2,5-dimethylphenyl)sulfonyl]oxy}benzoate](/img/structure/B6009394.png)
benzyl 4-{[(4-methoxy-2,5-dimethylphenyl)sulfonyl]oxy}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-{[(4-methoxy-2,5-dimethylphenyl)sulfonyl]oxy}benzoate is an organic compound with the molecular formula C23H22O6S It is a complex ester that features a benzyl group, a benzoate group, and a sulfonyl group attached to a methoxy-dimethylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-{[(4-methoxy-2,5-dimethylphenyl)sulfonyl]oxy}benzoate typically involves the esterification of 4-hydroxybenzoic acid with benzyl alcohol in the presence of a sulfonylating agent. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the acid by-products and facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-{[(4-methoxy-2,5-dimethylphenyl)sulfonyl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy and dimethyl groups can be oxidized under strong oxidative conditions.
Reduction: The ester and sulfonyl groups can be reduced to their corresponding alcohols and thiols, respectively.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and thiols.
Substitution: Formation of new benzyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Benzyl 4-{[(4-methoxy-2,5-dimethylphenyl)sulfonyl]oxy}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism by which benzyl 4-{[(4-methoxy-2,5-dimethylphenyl)sulfonyl]oxy}benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy and dimethyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 4-hydroxybenzoate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-Methoxybenzoic acid: Lacks the benzyl and sulfonyl groups, resulting in different chemical and biological properties.
Benzyl 4-methoxybenzoate:
Uniqueness
Benzyl 4-{[(4-methoxy-2,5-dimethylphenyl)sulfonyl]oxy}benzoate is unique due to the presence of both the sulfonyl and methoxy-dimethylphenyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
benzyl 4-(4-methoxy-2,5-dimethylphenyl)sulfonyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6S/c1-16-14-22(17(2)13-21(16)27-3)30(25,26)29-20-11-9-19(10-12-20)23(24)28-15-18-7-5-4-6-8-18/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCMNGQPNKPWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2,3-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6009317.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(3-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B6009318.png)
![2-[1-cyclohexyl-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6009326.png)
![2-[(4-nitrobenzyl)thio]-6-phenyl-4-pyrimidinol](/img/structure/B6009350.png)
![ethyl [3-(2-pyridinylcarbonyl)phenyl]carbamate](/img/structure/B6009353.png)
![N-[[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl]-N-[(1-methylimidazol-2-yl)methyl]propan-2-amine](/img/structure/B6009357.png)
![4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}benzaldehyde](/img/structure/B6009365.png)
![6-chloro-2-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B6009369.png)
![Ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride](/img/structure/B6009385.png)
![4-bromo-3-chloro-N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-1-benzothiophene-2-carbohydrazide](/img/structure/B6009389.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6009405.png)

![1-[2-({4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B6009415.png)
